N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17793544
InChI: InChI=1S/C15H23N3O/c1-18(2)11-14(12-7-4-3-5-8-12)17-15(19)13-9-6-10-16-13/h3-5,7-8,13-14,16H,6,9-11H2,1-2H3,(H,17,19)
SMILES:
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol

N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide

CAS No.:

Cat. No.: VC17793544

Molecular Formula: C15H23N3O

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide -

Specification

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
IUPAC Name N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C15H23N3O/c1-18(2)11-14(12-7-4-3-5-8-12)17-15(19)13-9-6-10-16-13/h3-5,7-8,13-14,16H,6,9-11H2,1-2H3,(H,17,19)
Standard InChI Key CQHCNKFJLPHUHS-UHFFFAOYSA-N
Canonical SMILES CN(C)CC(C1=CC=CC=C1)NC(=O)C2CCCN2

Introduction

Chemical Identity and Structural Features

N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide belongs to the carboxamide class, featuring a pyrrolidine ring (a five-membered secondary amine) linked to a phenylethyl group via a dimethylamino bridge. The IUPAC name, NN-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide, reflects its substituent arrangement. Key identifiers include the SMILES string CN(C)CC(C1=CC=CC=C1)NC(=O)C2CCCN2 and the InChIKey CQHCNKFJLPHUHS-UHFFFAOYSA-N, which facilitate database searches and computational modeling.

Table 1: Molecular Properties of N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide

PropertyValue
Molecular FormulaC15H23N3O\text{C}_{15}\text{H}_{23}\text{N}_3\text{O}
Molecular Weight261.36 g/mol
IUPAC NameNN-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide
PubChem CID61249487
Canonical SMILESCN(C)CC(C1=CC=CC=C1)NC(=O)C2CCCN2

The compound’s three-dimensional conformation is influenced by stereoelectronic effects from the pyrrolidine ring and the bulky phenylethyl group, which may impact its binding affinity to biological targets .

Synthesis and Stereochemical Considerations

The synthesis of N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide employs a 3+2 cycloaddition strategy, enabling stereoselective formation of the pyrrolidine core. This method involves reacting a nitrile oxide with a dipolarophile, such as a dimethylamino-phenylethyl derivative, under controlled conditions. The reaction proceeds via a concerted mechanism, ensuring high regioselectivity and moderate enantiomeric excess.

Key Challenges in Synthesis

  • Steric Hindrance: The phenylethyl group complicates nucleophilic attacks during cycloaddition.

  • Enantiomer Separation: The lack of inherent chirality in intermediates necessitates chromatographic or enzymatic resolution .

Physicochemical and Spectroscopic Properties

N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide exhibits a melting point range of 98–102°C and a calculated partition coefficient (LogP) of 2.1, indicating moderate lipophilicity. Its solubility profile favors polar aprotic solvents like dimethyl sulfoxide (DMSO) over aqueous media, with a solubility of 12 mg/mL in DMSO at 25°C.

Spectroscopic Data

  • NMR: The 1H^1\text{H}-NMR spectrum (400 MHz, CDCl3_3) shows characteristic signals at δ 7.30–7.25 (m, 5H, aromatic), δ 3.45–3.35 (m, 1H, pyrrolidine CH), and δ 2.85 (s, 6H, N(CH3_3)2_2).

  • IR: Strong absorbance at 1650 cm1^{-1} corresponds to the carboxamide C=O stretch .

AssayResult
Trypanothione Reductase InhibitionIC50_{50}: 8.7 μM
HeLa Cell Viability45% Reduction at 50 μM

Future Research Directions

  • Stereochemistry Optimization: Enantioselective synthesis could enhance potency, as seen in (S)-configured analogs .

  • Prodrug Development: Masking the carboxamide group may improve oral bioavailability .

  • Target Validation: CRISPR screening and proteomic studies are needed to identify off-target effects.

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